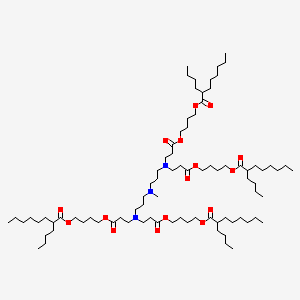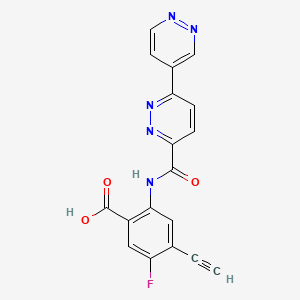
STING agonist-34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STING Agonist 12L: is a stimulator of interferon genes (STING) agonist that exhibits binding affinity for both wild-type STING and its variants. It effectively induces reporter gene expression in various cell lines and has shown promising results in enhancing immune responses and reducing tumor volumes in preclinical models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of STING Agonist 12L involves several synthetic steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: For industrial production, the synthesis of STING Agonist 12L is scaled up using batch or continuous flow processes. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: STING Agonist 12L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed in the synthesis and modification of STING Agonist 12L.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of STING Agonist 12L, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Chemistry: STING Agonist 12L is used in chemical research to study the synthesis and modification of small molecules. It serves as a model compound for developing new synthetic methodologies .
Biology: In biological research, STING Agonist 12L is used to investigate the STING pathway and its role in immune responses. It helps in understanding the molecular mechanisms of STING activation and its effects on cellular processes .
Medicine: STING Agonist 12L has significant potential in medical research, particularly in cancer immunotherapy. It has been shown to enhance the immune response against tumors, making it a promising candidate for cancer treatment .
Industry: In the pharmaceutical industry, STING Agonist 12L is used in the development of new drugs targeting the STING pathway. It is also employed in the formulation of vaccines and immunotherapeutic agents .
Mécanisme D'action
STING Agonist 12L exerts its effects by binding to the STING protein, which is a key component of the innate immune system. Upon binding, it activates the cyclic GMP-AMP synthase (cGAS)-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation triggers a cascade of signaling events that enhance the immune response, including the activation of dendritic cells and T cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
MSA-2: Another STING agonist with similar binding properties but different pharmacokinetic profiles.
ADU-S100: A first-generation STING agonist used in clinical trials for cancer therapy.
ZSA-51: An oral STING agonist with superior pharmacokinetic properties compared to other STING agonists.
Uniqueness of STING Agonist 12L: STING Agonist 12L is unique due to its high binding affinity for both wild-type STING and its variants. It also demonstrates potent immune activation and tumor reduction in preclinical models, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C18H10FN5O3 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
4-ethynyl-5-fluoro-2-[(6-pyridazin-4-ylpyridazine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27) |
Clé InChI |
KEGLNBCLJXFLRV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NN=C(C=C2)C3=CN=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
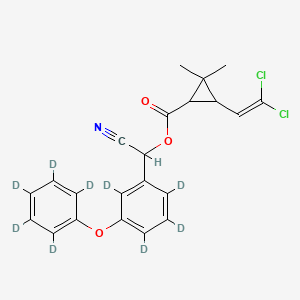
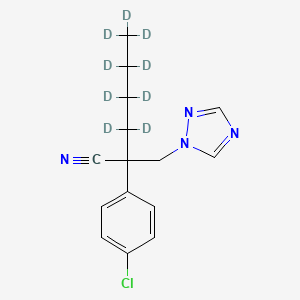
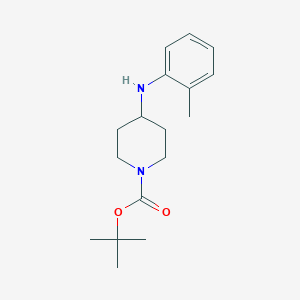
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)
![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)


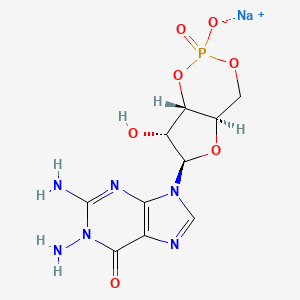
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
